1-(4-Fluoro-3-hydroxyphenyl)cyclohexane-1-carbonitrile
Description
1-(4-Fluoro-3-hydroxyphenyl)cyclohexane-1-carbonitrile (CAS: 1881331-89-0) is a cyclohexane derivative featuring a carbonitrile group (-C≡N) and a substituted phenyl ring at the 1-position of the cyclohexane scaffold. The phenyl ring is functionalized with a fluorine atom at the para (4-) position and a hydroxyl (-OH) group at the meta (3-) position. This compound is synthesized via methods involving arylboronic esters or substitution reactions, as suggested by its structural analogs in the evidence . Its purity is reported at 98% (YF-7488) in commercial sources, indicating relevance in synthetic chemistry and material science applications .
Properties
IUPAC Name |
1-(4-fluoro-3-hydroxyphenyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-11-5-4-10(8-12(11)16)13(9-15)6-2-1-3-7-13/h4-5,8,16H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYAAAXJUXRHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluoro-3-hydroxyphenyl)cyclohexane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-hydroxybenzaldehyde and cyclohexanone.
Reaction Conditions: The reaction involves the formation of a Schiff base intermediate, followed by cyclization and nitrile formation. Common reagents used include sodium cyanide (NaCN) and catalysts like p-toluenesulfonic acid (PTSA).
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity.
Chemical Reactions Analysis
1-(4-Fluoro-3-hydroxyphenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-(4-Fluoro-3-hydroxyphenyl)cyclohexane-1-carbonitrile is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-hydroxyphenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways by altering the activity of key proteins, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Detailed Analysis of Key Differences
Substituent Position and Electronic Effects
- Hydroxyl vs. Methoxy: The hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents (e.g., water or ethanol) compared to the methoxy-substituted analog (). However, methoxy groups increase lipophilicity, favoring membrane permeability in biological systems .
Ring Size and Conformational Flexibility
- Cyclopentane () and cyclopropane analogs exhibit higher ring strain, which may limit synthetic scalability but enhance reactivity in ring-opening reactions .
- The ketone-containing analog () introduces a planar sp²-hybridized carbon, reducing conformational flexibility compared to the fully saturated cyclohexane core of the target compound .
Biological Activity
1-(4-Fluoro-3-hydroxyphenyl)cyclohexane-1-carbonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H14FNO
- Molecular Weight : 219.26 g/mol
The compound features a cyclohexane ring bonded to a phenolic moiety, which is further substituted with a fluorine atom and a nitrile group. This unique structure may contribute to its diverse biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the p53 pathway.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| PC-3 (Prostate) | 7.8 | Cell cycle arrest |
| A549 (Lung) | 6.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can bind to various receptors, altering their activity and affecting downstream signaling pathways.
In particular, studies suggest that the hydroxyl group on the phenolic ring enhances its binding affinity to target proteins, which may explain its potent biological effects.
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Breast Cancer : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis after 48 hours of exposure.
- Case Study on Bacterial Infections : In an animal model of bacterial infection, administration of the compound showed promising results in reducing bacterial load and improving survival rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
